(1R,2R)-1-(azepan-1-yl)-1'-cyclopentylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
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Overview
Description
(1R,2R)-1-(azepan-1-yl)-1’-cyclopentylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and a spiro junction makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(azepan-1-yl)-1’-cyclopentylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the azepane and cyclopentyl groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroindene derivative.
Introduction of the Azepane Group: This step may involve nucleophilic substitution or addition reactions to attach the azepane ring to the spirocyclic core.
Attachment of the Cyclopentyl Group: This can be done through a series of reactions, such as alkylation or acylation, to introduce the cyclopentyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(azepan-1-yl)-1’-cyclopentylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(1R,2R)-1-(azepan-1-yl)-1’-cyclopentylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological systems, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(azepan-1-yl)-1’-cyclopentylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors in the brain or other tissues, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways and cellular functions.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures include spiroindolines and spirooxindoles.
Azepane Derivatives: Compounds containing the azepane ring, such as azepane-based pharmaceuticals.
Cyclopentyl Derivatives: Molecules with cyclopentyl groups, which are often used in drug design.
Uniqueness
(1R,2R)-1-(azepan-1-yl)-1’-cyclopentylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its combination of a spirocyclic core, azepane ring, and cyclopentyl group. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2R)-1-(azepan-1-yl)-1'-cyclopentylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O/c27-23-22(26-15-7-1-2-8-16-26)20-11-5-6-12-21(20)24(23)13-17-25(18-14-24)19-9-3-4-10-19/h5-6,11-12,19,22-23,27H,1-4,7-10,13-18H2/t22-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTZDXFMFWUWPJ-PKTZIBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2C(C3(CCN(CC3)C4CCCC4)C5=CC=CC=C25)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@H]2[C@@H](C3(CCN(CC3)C4CCCC4)C5=CC=CC=C25)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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